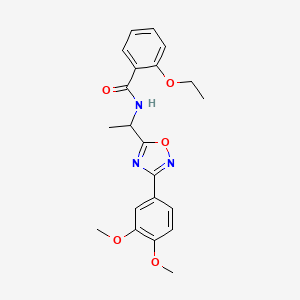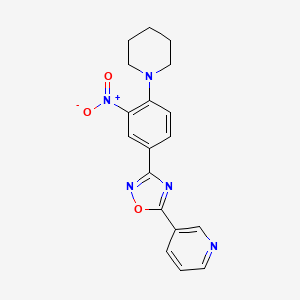
3-(3-nitro-4-(piperidin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-nitro-4-(piperidin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is a compound that has gained significant interest in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound belongs to the class of oxadiazoles, which have been found to exhibit a wide range of biological activities such as antimicrobial, antitumor, and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of 3-(3-nitro-4-(piperidin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting the activity of various enzymes. For example, the inhibitory activity of this compound against carbonic anhydrase is thought to be due to its ability to bind to the active site of the enzyme and block its activity.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. It has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. In addition, it has also been reported to possess anticancer activity against various cancer cell lines such as breast, colon, and lung cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(3-nitro-4-(piperidin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its potent inhibitory activity against various enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(3-nitro-4-(piperidin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole. One area of research is the development of more potent analogs of this compound with improved selectivity and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound and its potential applications in the treatment of various diseases such as cancer and Alzheimer's disease. Additionally, the use of this compound as a tool for studying the role of various enzymes in biological processes is an area of interest for future research.
Méthodes De Synthèse
The synthesis of 3-(3-nitro-4-(piperidin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole can be achieved through various methods. One of the most commonly used methods is the reaction of 3-nitro-4-(piperidin-1-yl)aniline with pyridine-3-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
3-(3-nitro-4-(piperidin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. In addition, it has also been reported to possess anticancer activity against various cancer cell lines such as breast, colon, and lung cancer.
Propriétés
IUPAC Name |
3-(3-nitro-4-piperidin-1-ylphenyl)-5-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-23(25)16-11-13(6-7-15(16)22-9-2-1-3-10-22)17-20-18(26-21-17)14-5-4-8-19-12-14/h4-8,11-12H,1-3,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWCLZPDSNEKRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C3=NOC(=N3)C4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
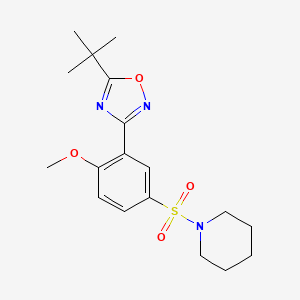

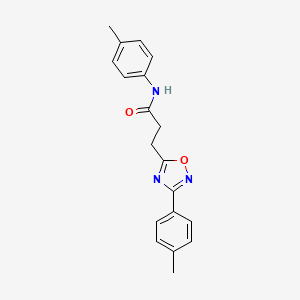
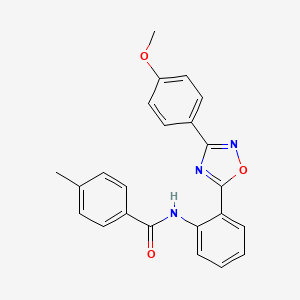

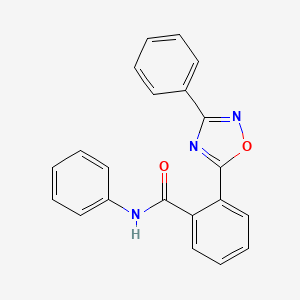

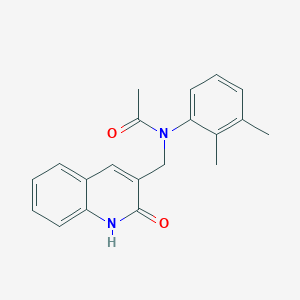
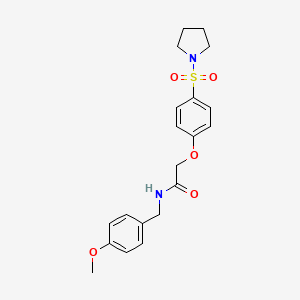
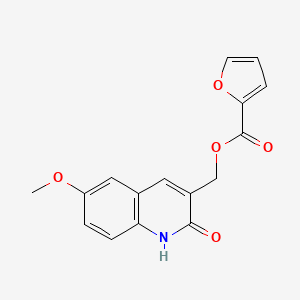

![N-(sec-butyl)-5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxamide](/img/structure/B7707703.png)
